molecular formula C19H14Cl2N2O3S B5565758 2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide

2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide

Cat. No. B5565758
M. Wt: 421.3 g/mol
InChI Key: GRSWQYPVUNYJNI-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, making it a potential target for novel antiproliferative agents .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol . The mixture is refluxed for 3 hours, and the reaction is monitored using thin-layer chromatography (TLC) . The solid obtained during reflux is then filtered and washed with water .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of sulfonamide derivatives, including methods for creating novel compounds with potential biological activities. For instance, studies have synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide by reacting it with various aldehydes, exploring their enzyme inhibition potential against AChE and BChE enzymes, and their antioxidant potential. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and single crystal X-ray diffraction (XRD) analysis (Kausar et al., 2019).

Antitumor Activity

Sulfonamide derivatives have been studied for their antitumor activities. For example, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential as therapeutic agents (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase IX has identified ureido-substituted benzenesulfonamides as potent inhibitors, offering insights into their potential for developing antimetastatic drugs for treating cancers such as breast cancer metastasis (Pacchiano et al., 2011).

Molecular Docking and Enzyme Inhibition Assays

Molecular docking studies alongside enzyme inhibition assays have been used to investigate the biological activities of synthesized sulfonamide derivatives. These studies help in understanding the binding modes and efficacy of these compounds against target enzymes, providing a foundation for further drug development (Kausar et al., 2019).

Compatibility Studies

Compatibility studies between compounds like chlorpropamide (a derivative of benzenesulfonamide) and various excipients have been conducted using differential scanning calorimetry (DSC) to determine drug-excipient compatibility, which is crucial for the formulation of effective pharmaceuticals (Freire et al., 2009).

Mechanism of Action

The mechanism of action of “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” is likely related to its inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can lead to antiproliferative effects . Some benzenesulfonamide derivatives have also been found to induce apoptosis in cancer cells .

Future Directions

The future directions for research on “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . In particular, their selective inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors, makes them promising candidates for the development of novel antiproliferative agents .

properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(24)23-27(25,26)18-4-2-1-3-17(18)21/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSWQYPVUNYJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea

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